(RS)-3,5-DHPG is a synthetic amino acid that acts as a selective agonist for Group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5 subtypes. [, ] It plays a crucial role in neuroscience research, particularly in studying synaptic plasticity, neuronal excitability, and the physiological roles of mGluRs in various brain regions. [, , , ] It is frequently used as a tool compound to investigate mGluR-mediated signaling pathways and their involvement in various neurological and psychiatric conditions. [] (RS)-3,5-DHPG is not naturally occurring and is produced synthetically for research purposes. [, ]
Compound Description: DCG-IV is a potent and selective agonist of group II metabotropic glutamate receptors (mGluRs) [, , , ]. It exhibits higher potency compared to other mGluR agonists like L-glutamate, (2R,4R)-APDC, and (S)-4C3HPG in stimulating high-affinity GTPase activity through group II mGluRs [].
Relevance: Although both are mGluR agonists, DCG-IV and (RS)-3,5-DHPG target different mGluR groups. DCG-IV exhibits selectivity for group II, while (RS)-3,5-DHPG activates group I mGluRs. They are often used in research as pharmacological tools to differentiate the roles of these distinct mGluR groups [, , ].
Compound Description: Similar to DCG-IV, L-CCG-I acts as a potent and selective agonist of group II mGluRs [, , ]. It displays a comparable potency to DCG-IV in stimulating high-affinity GTPase activity through group II mGluRs [].
Relevance: L-CCG-I shares structural similarities with DCG-IV and exhibits similar pharmacological activity, making it another tool for investigating group II mGluRs in contrast to the group I activation profile of (RS)-3,5-DHPG [, , ].
L-Glutamate
Compound Description: L-Glutamate is the primary excitatory neurotransmitter in the central nervous system and acts as the endogenous ligand for both ionotropic and metabotropic glutamate receptors [, ].
Relevance: L-Glutamate acts as a less potent agonist for group II mGluRs compared to DCG-IV and L-CCG-I []. In contrast, (RS)-3,5-DHPG exhibits selectivity for group I mGluRs over group II, signifying a key difference in their receptor activation profiles [, ].
Compound Description: (2R,4R)-APDC is a selective group II mGluR agonist [, ]. It exhibits a lower potency than DCG-IV and L-CCG-I in stimulating high-affinity GTPase activity through group II mGluRs [].
Relevance: (2R,4R)-APDC is another pharmacological tool for studying group II mGluR function. Its lower potency compared to DCG-IV and L-CCG-I makes it valuable for investigating nuanced signaling differences within the group II mGluR family, in contrast to the distinct group I mGluR target of (RS)-3,5-DHPG [].
(S)-4-Carboxy-3-hydroxyphenylglycine ((S)-4C3HPG)
Compound Description: (S)-4C3HPG is a group II mGluR agonist with a lower potency compared to DCG-IV and L-CCG-I [, , ]. It exhibits a similar potency to (1S,3R)-ACPD in stimulating high-affinity GTPase activity through group II mGluRs [].
Relevance: The differing effects of (S)-4C3HPG and (RS)-3,5-DHPG on neuronal activity, with the former attenuating epileptiform bursting while the latter promotes it, suggest opposing actions on neuronal excitability []. This highlights their distinct pharmacological profiles and target receptors.
Compound Description: (1S,3R)-ACPD is a broad-spectrum mGluR agonist, demonstrating activity at multiple mGluR subtypes, although it shows higher potency at group I and II receptors [, , ].
Relevance: (1S,3R)-ACPD's broad activation profile across mGluR groups distinguishes it from the more selective (RS)-3,5-DHPG, which primarily targets group I mGluRs. This makes (1S,3R)-ACPD useful for studying the general effects of mGluR activation, while (RS)-3,5-DHPG allows for more targeted investigations of group I mGluRs [].
(S)-3-Carboxy-4-hydroxyphenylglycine ((S)-3C4HPG)
Compound Description: (S)-3C4HPG is another agonist that exhibits selectivity for group II mGluRs []. It demonstrates a relatively weak potency in stimulating high-affinity GTPase activity compared to other group II agonists like DCG-IV and L-CCG-I [].
Relevance: The weak potency of (S)-3C4HPG in activating group II mGluRs provides a contrasting point to the potent activation of group I mGluRs by (RS)-3,5-DHPG. This distinction underscores their distinct pharmacological profiles and potential as tools for differentiating mGluR subtype functions [].
Ibotenate
Compound Description: Ibotenate is a conformationally restricted analogue of glutamate. It acts as a potent agonist for NMDA receptors and also activates group I mGluRs, particularly mGluR1, with lower potency [, ].
(RS)-3,5-Dihydroxyphenylglycine ((RS)-3,5-DHPG)
Compound Description: (RS)-3,5-DHPG is a selective group I metabotropic glutamate receptor (mGluR) agonist, primarily acting on mGluR1 and mGluR5 subtypes [, , , , , , , , , , , ]. It has been widely used in research to investigate the physiological and pathological roles of group I mGluRs in various brain regions, including the hippocampus, amygdala, and nucleus accumbens [, , , , , , , , , , , ].
(RS)-1-Aminoindan-1,5-dicarboxylic Acid (AIDA)
Compound Description: AIDA is a group I mGluR antagonist [, ]. It effectively inhibits the anticonvulsant effects of (RS)-3,5-DHPG on pentylenetetrazol-induced kindled seizures in mice [].
Relevance: AIDA directly antagonizes the effects of (RS)-3,5-DHPG, highlighting their opposing actions at group I mGluRs. This antagonism reinforces the role of group I mGluRs, particularly mGluR1, in modulating seizure susceptibility and highlights the potential of AIDA as a tool for investigating mGluR1-mediated processes [].
L(+)-2-Amino-4-phosphonobutylate (L-AP4)
Compound Description: L-AP4 is a selective agonist of group III mGluRs [, ]. It displays negligible effects on high-affinity GTPase activity even at high concentrations [].
Relevance: Unlike (RS)-3,5-DHPG, which targets group I mGluRs, L-AP4 selectively activates group III mGluRs. This distinct receptor specificity makes L-AP4 a valuable tool for dissecting the individual contributions of group III mGluRs in various neuronal functions [, ].
L-Serine-O-phosphate (L-SOP)
Compound Description: L-SOP serves as a selective agonist for group III mGluRs []. Similar to L-AP4, it has minimal or no effects on high-affinity GTPase activity, even at high concentrations [].
Relevance: L-SOP, like L-AP4, specifically activates group III mGluRs, contrasting with (RS)-3,5-DHPG's selectivity for group I mGluRs. This distinction highlights their usefulness as pharmacological tools for differentiating the roles of group III mGluRs from those of group I mGluRs [].
Quisqualate
LY354740
Compound Description: LY354740 acts as a potent and selective antagonist of group II mGluRs, demonstrating effectiveness in various experimental paradigms [].
Relevance: LY354740's antagonistic action specifically targeting group II mGluRs contrasts with the agonistic effect of (RS)-3,5-DHPG on group I mGluRs. This difference makes LY354740 a valuable tool for blocking the activity of group II mGluRs, thereby allowing researchers to isolate and study the specific contributions of group I mGluRs activated by (RS)-3,5-DHPG [].
2-Methyl-6-(phenylethynyl)pyridine (MPEP)
Compound Description: MPEP is a highly selective antagonist of the mGluR5 subtype within the group I mGluRs [, , , , ].
Relevance: MPEP plays a crucial role in dissecting the contributions of mGluR5, one of the two major subtypes targeted by (RS)-3,5-DHPG. Its ability to selectively block mGluR5 allows for the attribution of specific effects to either mGluR1 or mGluR5, refining the understanding of (RS)-3,5-DHPG's action on neuronal signaling and plasticity [, , , ].
Compound Description: Compound 2c, structurally analogous to 1-(4-(2-chloro-4-fluorophenyl)piperazin-1-yl)-2-(pyridin-4-ylmethoxy)ethanone, is a positive allosteric modulator (PAM) of mGluR5. It exhibits high affinity for the receptor and enhances the activity of orthosteric agonists [].
Relevance: Compound 2c's action as an mGluR5 PAM contrasts with (RS)-3,5-DHPG's role as an orthosteric agonist at both mGluR1 and mGluR5. This difference allows for investigating the distinct consequences of allosteric versus orthosteric modulation of mGluR5. Compound 2c enhances the effects of agonists like (RS)-3,5-DHPG, highlighting their synergistic potential in modulating mGluR5 activity [].
Compound Description: MPPA, like Compound 2c, acts as a positive allosteric modulator (PAM) of mGluR5 []. It displays biased agonism, preferentially enhancing mGluR5-mediated ERK1/2 phosphorylation and Ca2+ mobilization over IP1 accumulation and receptor internalization [].
Relevance: MPPA's function as a biased mGluR5 PAM provides a contrasting perspective to the non-selective activation of mGluR5 by (RS)-3,5-DHPG. This distinction allows for investigating the specific downstream signaling pathways modulated by different modes of mGluR5 activation. MPPA's bias towards certain signaling cascades highlights the potential for developing more targeted therapeutic interventions by fine-tuning mGluR5 activity [].
Compound Description: CDPPB is a PAM of mGluR5, demonstrating high affinity for the receptor and the ability to enhance the activity of orthosteric agonists like (RS)-3,5-DHPG []. It also exhibits intrinsic agonist activity at mGluR5 [].
Relevance: CDPPB's dual nature as both a PAM and an agonist at mGluR5 distinguishes it from (RS)-3,5-DHPG, which acts solely as an orthosteric agonist. This dual activity allows CDPPB to both enhance the effects of orthosteric agonists like (RS)-3,5-DHPG and directly activate mGluR5, offering valuable insights into the complexities of mGluR5 modulation and its potential as a therapeutic target [].
α-Methyl-4-carboxyphenylglycine (MCPG)
Compound Description: MCPG is a broad-spectrum mGluR antagonist, blocking the activity of multiple mGluR subtypes [, , , , , ]. It has been widely used to investigate the general involvement of mGluRs in various physiological and behavioral processes [, , , , , ].
Compound Description: CPPG is a selective group III mGluR antagonist []. It effectively blocks the activity of group III mGluRs, preventing their activation by agonists [].
Source and Classification
(RS)-3,5-DHPG is synthesized in laboratories and does not occur naturally. Its primary applications are in research settings focused on neurobiology and pharmacology. The compound is categorized under metabotropic glutamate receptor agonists, which are pivotal in modulating synaptic plasticity and neurotransmission.
Synthesis Analysis
The synthesis of (RS)-3,5-DHPG typically involves the following steps:
Starting Materials: The synthesis begins with readily available precursors such as phenol derivatives.
Reactions: Key reactions may include hydroxylation and amination processes to introduce the necessary functional groups.
Purification: After synthesis, the compound is purified using techniques like recrystallization or chromatography to achieve high purity levels (>99%) suitable for biological studies.
Technical Parameters
Reaction Conditions: Temperature and pH must be carefully controlled during synthesis to ensure optimal yields.
Yield: Typical yields can vary based on the specific synthetic route employed but are generally high due to the efficiency of modern synthetic methodologies.
Molecular Structure Analysis
The molecular structure of (RS)-3,5-DHPG features two hydroxyl groups attached to a phenyl ring and an amino acid backbone. The structural representation can be described as follows:
Molecular Formula: C8H9NO4
Structural Features:
Two hydroxyl groups (-OH) at positions 3 and 5 on the aromatic ring.
An amino group (-NH2) connected to a carboxylic acid (-COOH), characteristic of amino acids.
The three-dimensional conformation allows for effective binding to metabotropic glutamate receptors, facilitating its role as an agonist.
Relevant Data
SMILES Notation: C1=C(C=C(C=C1O)O)C(C(=O)O)N
InChI Key: HOOWCUZPEFNHDT-UHFFFAOYSA-N
Chemical Reactions Analysis
(RS)-3,5-DHPG is primarily involved in biochemical reactions that modulate synaptic activity:
Agonistic Activity: It activates group I metabotropic glutamate receptors (mGluR1 and mGluR5), leading to increased intracellular signaling cascades.
Long-Term Depression Induction: The compound has been shown to induce long-term depression in hippocampal neurons through mechanisms that involve protein synthesis and receptor internalization.
Phosphoinositide Hydrolysis: It stimulates phosphoinositide turnover in neuronal preparations, indicating its role in calcium signaling pathways.
Technical Parameters
Concentration for Activity: Effective concentrations range from 2 µM to 28 µM depending on the specific receptor subtype activated.
Mechanism of Action
The mechanism of action of (RS)-3,5-DHPG involves several key processes:
Receptor Activation: Upon binding to mGluR1 and mGluR5, it triggers a cascade of intracellular events that increase intracellular calcium levels.
Signal Transduction Pathways: This activation leads to the stimulation of phospholipase C and subsequent production of inositol trisphosphate (IP3), which mobilizes calcium from intracellular stores.
Long-Term Depression Mechanism: The activation of these receptors results in changes to synaptic strength characterized by long-term depression, which is dependent on protein synthesis and AMPA receptor internalization.
Physical and Chemical Properties Analysis
(RS)-3,5-DHPG exhibits several notable physical and chemical properties:
Appearance: White solid
Solubility: Soluble in water at concentrations up to 10 mM
Stability: Sensitive to light and air; should be stored at -20°C in desiccated conditions.
Relevant Data
Purity: Greater than 99%
CAS Number: 146255-66-5
PubChem Identifier: 108001
Applications
(RS)-3,5-DHPG has significant applications in scientific research:
Neuroscience Research: Used extensively as a tool for studying synaptic plasticity mechanisms, particularly long-term depression.
Pharmacological Studies: Investigates the roles of metabotropic glutamate receptors in various neurological conditions.
Potential Therapeutic Insights: While primarily used for research purposes, insights gained from studies involving (RS)-3,5-DHPG may inform therapeutic strategies for disorders such as schizophrenia or depression where glutamatergic signaling is disrupted.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
1,2,3-Trinonadecanoyl glycerol is a triacylglycerol that contains nonadecanoic acid at the sn-1, sn-2, and sn-3 positions. It has been used as an internal standard for the quantification of triacylglycerols in human serum by capillary gas chromatography. TG(19:0/19:0/19:0), also known as trinonadecanoin, 8CI, belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(19:0/19:0/19:0) is considered to be a triradylglycerol lipid molecule. TG(19:0/19:0/19:0) exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. TG(19:0/19:0/19:0) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(19:0/19:0/19:0) is primarily located in the membrane (predicted from logP) and adiposome.